molecular formula C10H12INO2S B4108217 2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide

2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide

Cat. No.: B4108217
M. Wt: 337.18 g/mol
InChI Key: RPGGRZBYTQFHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide is an organic compound with a complex structure that includes a hydroxyethylthio group and an iodophenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide typically involves the reaction of 3-iodoaniline with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-hydroxyethyl)thio]-N-(3-nitrophenyl)acetamide
  • 2-[(2-hydroxyethyl)thio]-N-(4-chlorophenyl)acetamide
  • 2-[(2-hydroxyethyl)thio]-N-(2-methylphenyl)acetamide

Uniqueness

2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the hydroxyethylthio and iodophenyl groups makes this compound particularly versatile for various applications in research and industry.

Properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-N-(3-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2S/c11-8-2-1-3-9(6-8)12-10(14)7-15-5-4-13/h1-3,6,13H,4-5,7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGGRZBYTQFHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.